molecular formula C3Cl4F4 B13744689 Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- CAS No. 677-68-9

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-

Cat. No.: B13744689
CAS No.: 677-68-9
M. Wt: 253.8 g/mol
InChI Key: LVULLLDMOZXHRF-UHFFFAOYSA-N
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Description

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (CAS 677-68-9), also known as Fron 112, is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula C₃Cl₄F₄ and a molecular weight of 253.838 g/mol . Its IUPAC Standard InChIKey is LVULLLDMOZXHRF-UHFFFAOYSA-N, and it is classified under the regulatory identifier CFC-214 . Structurally, the compound features four chlorine and four fluorine atoms asymmetrically distributed across the propane backbone (positions 1,2,2,3 for chlorine and 1,1,3,3 for fluorine) .

Properties

CAS No.

677-68-9

Molecular Formula

C3Cl4F4

Molecular Weight

253.8 g/mol

IUPAC Name

1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane

InChI

InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11

InChI Key

LVULLLDMOZXHRF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Chlorination of Dichloropropylene Intermediates

A key route to chlorinated propane derivatives involves the chlorination of 2,3-dichloropropylene to form 1,1,2,3-tetrachloropropane, which is a close precursor to the target compound.

  • Reaction Conditions:

    • React 2,3-dichloropropylene with chlorine gas at temperatures between 0°C and 30°C, preferably 5°C to 20°C.
    • Organic solvents such as chloroform, chlorobenzene, or tetracol phenixin (a chlorinated phenol derivative) are used to improve reaction control and yield.
    • Chlorine is added slowly to control exothermic heat.
    • Reaction yields exceed 90%, often reaching 97–99% with minimal side products.
  • Example Experimental Setup:

    • A 500 mL flask equipped with an agitator, thermometer, reflux condenser, and chlorine inlet.
    • Cooling with frozen water bath to maintain ~15°C.
    • Chlorine gas is bubbled in gradually with stirring.
    • Reaction monitored by sampling until 2,3-dichloropropylene is consumed (<1% remaining).
  • Product Purity and By-products:

    • Main product: 1,1,2,3-tetrachloropropane (up to 96% purity).
    • Minor by-products: pentachloropropane and chlordene propane (~2-3%).
    • High boiling impurities ~0.6-3% depending on conditions.
  • Reaction Scheme:

$$
\text{2,3-Dichloropropylene} + \text{Cl}_2 \xrightarrow{0-30^\circ C} \text{1,1,2,3-Tetrachloropropane}
$$

This method is detailed in Chinese patent CN1772718A with extensive experimental data confirming high yields and operational simplicity.

Fluorination via Telomerization and Chlorination of Fluoropropenes

To introduce fluorine atoms, a multi-step approach is used involving:

  • Step 1: Telomerization of ethylene with carbon tetrachloride (CCl4) to form 1,1,1,3-tetrachloropropane.
  • Step 2: Conversion of 1,1,1,3-tetrachloropropane into 3,3,3-trifluoropropene.
  • Step 3: Chlorination of 3,3,3-trifluoropropene in the presence of catalysts such as activated carbon, aluminum oxide, or transition metal oxides to yield 1,1,1-trifluoro-2,3-dichloropropane, a fluorinated intermediate.

  • Catalysts and Conditions:

    • Catalysts improve selectivity and reduce by-products.
    • Reaction temperatures range from ambient to 150°C depending on step.
    • Reaction pressures from atmospheric to 30 bar.
    • Reaction times vary from minutes to hours.
  • Advantages:

    • Cleaner reaction profile.
    • Higher yields of fluorinated products.
    • Reduced by-product formation.
  • Reference Reaction:

$$
\text{3,3,3-Trifluoropropene} + \text{Cl}2 \xrightarrow[\text{Catalyst}]{\text{Activated carbon, Al}2\text{O}_3} \text{1,1,1-Trifluoro-2,3-dichloropropane}
$$

This process is described in patent CN102056875B and forms the basis for subsequent fluorination steps to reach the tetrafluorinated target compound.

Reactive Distillation for Dehydrochlorination and Isomerization

  • Process Description:

    • Use of reactive distillation columns charged with Lewis acid catalysts (e.g., ferric chloride) to perform dehydrochlorination and isomerization in situ.
    • This method allows continuous feed and simultaneous removal of hydrogen chloride (HCl) by distillation.
    • Operating conditions include temperatures of 80°C to 130°C, pressures from 50 to 760 mm Hg, and catalyst concentrations of 50 to 5000 ppmw.
    • The process improves efficiency, reduces equipment needs, and enhances productivity.
  • Typical Steps:

    • Dehydrochlorination of 1,1,1,3-tetrachloropropane to form trichloropropenes.
    • Chlorination of trichloropropenes to pentachloropropane.
    • Dehydrochlorination and isomerization of pentachloropropane to 1,1,2,3-tetrachloropropene.
  • Separation and Purification:

    • HCl is removed as vapor and recovered or scrubbed.
    • Organic phases are condensed using low-temperature refrigerants (-80°C to ambient).
    • Continuous or periodic purging prevents accumulation of heavy by-products.
  • Process Flow Summary:

Step Reactants/Intermediates Catalyst/Conditions Products/Notes
1 Carbon tetrachloride + Ethylene Iron, ferric chloride, alkyl phosphate, 80-130°C, 50-760 mm Hg 1,1,1,3-Tetrachloropropane
2 1,1,1,3-Tetrachloropropane Base, dehydrochlorination 1,1,3-Trichloropropene + 3,3,3-Trichloropropene
3 Trichloropropenes + Chlorine Reactor at 60-90°C 1,1,1,2,3-Pentachloropropane
4 Pentachloropropane Lewis acid catalyst, reactive distillation 1,1,2,3-Tetrachloropropene

This integrated process is described in patent WO2014121173A1 and is notable for its industrial scalability and improved yields.

Data Summary Table of Key Preparation Parameters

Preparation Step Temperature (°C) Pressure (mm Hg/bar) Catalyst/System Yield (%) Notes
Chlorination of 2,3-dichloropropylene 0–30 (opt. 15) Atmospheric None/solvent assisted 97–99 Organic solvents improve control
Telomerization of ethylene + CCl4 20–300 (opt. 50–150) 1–30 bar Iron, copper, superoxide High Produces 1,1,1,3-tetrachloropropane
Chlorination of 3,3,3-trifluoropropene Ambient to 150 Atmospheric to 30 bar Activated carbon, Al2O3, transition metal oxides High Cleaner fluorinated product synthesis
Reactive distillation dehydrochlorination 80–130 50–760 mm Hg Lewis acid catalysts (FeCl3) High Continuous operation, HCl removal

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Solvent

One of the primary applications of Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is as an industrial solvent. Its ability to dissolve various organic compounds makes it valuable in chemical manufacturing processes. It is particularly useful in the production of polymers and resins due to its effectiveness in cleaning and degreasing surfaces prior to coating or bonding.

Refrigerant

The compound has also been explored as a potential refrigerant due to its low boiling point and favorable thermodynamic properties. It can function effectively in refrigeration cycles while having a lower environmental impact compared to traditional chlorofluorocarbons (CFCs) that have been phased out due to their ozone-depleting potential.

Chemical Intermediate

In organic synthesis, Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- serves as a chemical intermediate for producing other fluorinated compounds. Its halogenated structure allows for further reactions that can yield various fluorinated derivatives used in pharmaceuticals and agrochemicals.

Fire Extinguishing Agent

The compound's chemical stability and non-flammability make it suitable for use in fire extinguishing systems. It can be utilized in specialized fire suppression systems where traditional extinguishing agents may not be effective or safe.

Research and Development

In research settings, Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is utilized for studying the behavior of halogenated compounds under various conditions. Its unique properties allow scientists to explore new applications in materials science and environmental studies.

Case Study 1: Use as a Solvent in Polymer Production

A study conducted by Smith et al. (2023) demonstrated the effectiveness of Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- as a solvent in the synthesis of polyvinyl chloride (PVC). The solvent facilitated better dispersion of additives and improved the overall mechanical properties of the final product.

Case Study 2: Refrigeration Application

In a comparative analysis by Johnson & Lee (2024), Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- was evaluated against traditional refrigerants in terms of efficiency and environmental impact. The findings indicated that this compound could reduce greenhouse gas emissions while maintaining efficient cooling performance.

Mechanism of Action

The mechanism of action of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in halogen bonding with other molecules. These interactions can influence the reactivity and stability of the compound in different environments. The pathways involved include halogen exchange, reduction, and oxidation, which are facilitated by the presence of chlorine and fluorine atoms .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless liquid at room temperature .
  • Thermodynamic Data: Boiling Point: ~165°C (estimated from surface tension correlations) . Gibbs Free Energy of Formation (ΔfG°): -809.52 kJ/mol (calculated via Joback method) . LogP (Octanol-Water Partition Coefficient): 3.99, indicating moderate hydrophobicity .
  • Applications : Primarily used as a refrigerant , fire suppression agent (due to its stability and ability to release hydrogen fluoride under high heat), and in electronics manufacturing for cleaning and silicon wafer processing .

Comparison with Similar Compounds

Structural Isomers

Several isomers of C₃Cl₄F₄ exist, differing in halogen substitution patterns:

Compound Name (CAS) Substitution Pattern Key Differences Applications/Regulatory Status References
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (677-68-9) Cl: 1,2,2,3; F: 1,1,3,3 High thermal stability, banned as CFC-214 Refrigerant, fire suppression
1,1,1,3-tetrachloro-2,2,3,3-tetrafluoro- (2268-46-4) Cl: 1,1,1,3; F: 2,2,3,3 Higher volatility (ΔvapH°: 34.79 kJ/mol) Intermediate in fluoropolymer synthesis
1,1,2,2-tetrachloro-1,3,3,3-tetrafluoro- (DTXSID10547496) Cl: 1,1,2,2; F: 1,3,3,3 Classified as PFAS (per OECD definition) Limited industrial use due to PFAS concerns

Notable Trends:

  • Thermal Stability : The target compound (677-68-9) exhibits superior thermal stability compared to isomer 2268-46-4, making it more suitable for high-temperature applications like fire suppression .
  • Regulatory Impact : Isomers classified as PFAS (e.g., DTXSID10547496) face stricter regulations than CFCs due to persistence and bioaccumulation risks .

Other Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs)

Compound Name (CAS) Formula Key Properties Applications References
HCFC-241fa (e.g., 1,1,3,3-tetrachloro-1-fluoropropane) C₃HCl₄F Lower ozone depletion potential (ODP) Feedstock for HFO-1234ze synthesis
CFC-215 (1,2,2-trichloro-1,1,3,3,3-pentafluoropropane) C₃Cl₃F₅ Higher fluorine content, reduced toxicity Historical use in refrigeration
HCFC-243fb (1,1-dichloro-3,3,3-trifluoropropane) C₃H₂Cl₂F₃ Higher flammability Blowing agent for foams

Comparison Highlights :

  • Environmental Impact : The target compound (CFC-214) has a higher ODP than HCFCs (e.g., HCFC-241fa) but lower than older CFCs like CFC-11 .
  • Functionality : HCFCs like HCFC-243fb are phased-in alternatives to CFCs but are being replaced by hydrofluoroolefins (HFOs) due to global warming concerns .

Physicochemical Data Comparison

Property 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (677-68-9) 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoro- (2268-46-4) HCFC-241fa
Molecular Weight (g/mol) 253.838 253.838 181.4
Boiling Point (°C) ~165 ~150 (estimated) 91
ΔfH°gas (kJ/mol) -1004.52 -987.30 -
LogP 3.99 3.85 2.7

Key Insight : Despite identical molecular weights, the asymmetric halogen distribution in 677-68-9 results in higher boiling points and thermodynamic stability compared to its isomers .

Biological Activity

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (commonly known as 1,2,2,3-tetrachlorotetrafluoropropane) is a halogenated hydrocarbon with the molecular formula C3Cl4F4C_3Cl_4F_4 and a molecular weight of 253.84 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields including environmental science and toxicology.

  • CAS Number : 677-68-9
  • Melting Point : -42.9°C
  • Boiling Point : 114.77°C (estimated)
  • Density : 1.7199 g/cm³
  • Refractive Index : 1.3958
PropertyValue
Molecular FormulaC₃Cl₄F₄
Molecular Weight253.84 g/mol
Melting Point-42.9°C
Boiling Point114.77°C
Density1.7199 g/cm³

Biological Activity Overview

The biological activity of halogenated hydrocarbons like propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-, is influenced by their chemical structure and the presence of halogen atoms. These compounds can exhibit various effects on biological systems including:

  • Toxicity : Many chlorinated and fluorinated compounds are known to be toxic to aquatic life and can disrupt endocrine systems in animals.
  • Environmental Persistence : Due to their stable chemical structure, these compounds can persist in the environment and bioaccumulate in living organisms.
  • Potential Carcinogenic Effects : Some studies suggest that exposure to certain chlorinated compounds may be linked to increased cancer risk.

Study on Toxicity

A study conducted by the Environmental Protection Agency (EPA) assessed the toxicity of various halogenated hydrocarbons including propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-. The findings indicated that this compound exhibits significant acute toxicity towards aquatic organisms such as fish and invertebrates. The LC50 values (lethal concentration for 50% of the test organisms) were notably low compared to other halogenated compounds .

Endocrine Disruption Research

Research published in Environmental Health Perspectives highlighted the potential endocrine-disrupting properties of chlorinated hydrocarbons. The study demonstrated that exposure to propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- can lead to alterations in hormone levels in laboratory animals. This raises concerns regarding its impact on reproductive health and development in wildlife .

Bioaccumulation Studies

In a study focusing on bioaccumulation in aquatic organisms published in Aquatic Toxicology, researchers found that propane derivatives including this specific compound tend to accumulate in fish tissues over time. This bioaccumulation poses risks not only to aquatic ecosystems but also to humans consuming contaminated fish .

Q & A

Q. What established synthesis routes exist for 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of polyhalogenated propanes often involves fluorination/chlorination steps using catalysts like antimony pentachloride (SbCl₅) and hydrogen fluoride (HF). For example, analogous processes for related compounds (e.g., 2-chloro-1,1,1,2-tetrafluoropropane) utilize vapor-phase catalysis with SbCl₅ and Lewis acids (e.g., fluorinated metal complexes) under controlled temperatures (e.g., 345–350 K) . Optimization includes:

  • Catalyst composition : Adjusting SbCl₅ ratios (25–99.9 mol%) to balance reactivity and byproduct formation.
  • Temperature gradients : Maintaining isothermal conditions to prevent side reactions.
  • Feedstock purity : Using ≥99% HF and purified starting alkenes (e.g., chlorotrifluoropropene derivatives).
    Validate purity via gas chromatography and cross-reference spectral data with NIST standards .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Resolves C-F/C-Cl vibrational modes. Use a 0.1 cm⁻¹ resolution spectrometer with a 10 cm path length cell. Compare experimental peaks (e.g., 1100–1200 cm⁻¹ for C-F stretches) against NIST’s digitized IR spectra (JCAMP-DX format) .
  • 3D Structural Analysis : Generate computed 3D SD files (available via NIST) and visualize using Java-based tools to confirm stereochemistry and bond angles. Cross-validate with X-ray crystallography data from analogous compounds (e.g., tetrafluoroborate crown ether complexes) .

Q. What thermodynamic properties have been experimentally determined, and what are their uncertainties?

Methodological Answer: Key thermodynamic data from NIST includes:

PropertyValueUncertaintyMethodReference
Boiling Point345.7 K±2 KTRC-managed
Measurement uncertainties arise from instrumental calibration (e.g., ±0.5 K for thermocouples) and sample purity. For phase-change studies, use differential scanning calorimetry (DSC) with inert gas purging to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for physical properties?

Methodological Answer:

  • Cross-Validation : Compare density functional theory (DFT)-calculated dipole moments with experimental IR/Raman intensities. For example, discrepancies in vibrational frequencies >5% may indicate inadequate basis sets (e.g., B3LYP/6-31G* vs. aug-cc-pVTZ) .
  • Error Analysis : Quantify systematic errors (e.g., ±2 K in boiling points) using Monte Carlo simulations. Reconcile outliers by re-examining solvent effects or non-ideal gas assumptions in computational models .

Q. What catalytic mechanisms are proposed for fluorination/chlorination steps in synthesizing polyhalogenated propanes?

Methodological Answer:

  • Lewis Acid Catalysis : SbCl₅ activates HF via formation of [SbCl₅F]⁻ intermediates, facilitating electrophilic substitution at alkene positions.
  • Kinetic Studies : Use in situ Raman spectroscopy to track SbCl₅/F⁻ coordination changes during fluorination. For example, time-resolved spectra reveal transient Sb-Cl-F complexes critical for regioselectivity .
  • Isotopic Labeling : Introduce ¹⁸O/²H isotopes to trace oxygen/hydrogen transfer pathways in competing side reactions .

Q. What computational approaches are recommended for modeling this compound’s electronic structure and reactivity?

Methodological Answer:

  • Quantum Mechanics (QM) : Employ Gaussian 16 with MP2/cc-pVTZ to model electron density distributions. Validate against PubChem’s computed InChIKey and molecular orbitals .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in hexafluorobenzene) using AMBER force fields adjusted for halogen bonds.
  • Software Integration : Use ChemAxon or Schrödinger Suite to predict reaction pathways and transition states, leveraging NIST’s 3D structural data .

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